molecular formula C9H10N2O2S2 B2669899 Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate CAS No. 41940-53-8

Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate

Cat. No.: B2669899
CAS No.: 41940-53-8
M. Wt: 242.31
InChI Key: YAIUQFYBZXKIOX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate is a versatile small molecule scaffold with a molecular formula of C9H10N2O2S2 and a molecular weight of 242.32 g/mol . This compound is known for its unique thieno[2,3-d][1,3]thiazole core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemical Reactions Analysis

Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for estrogen receptors and adenosine receptor antagonists . Additionally, it may inhibit bacterial enzymes involved in peptidoglycan synthesis, leading to bacterial cell death . The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S2/c1-3-13-8(12)6-4(2)5-7(14-6)11-9(10)15-5/h3H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIUQFYBZXKIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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